乙酸,(乙酰硫基)-

描述

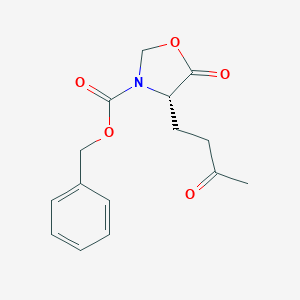

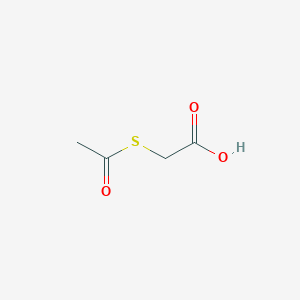

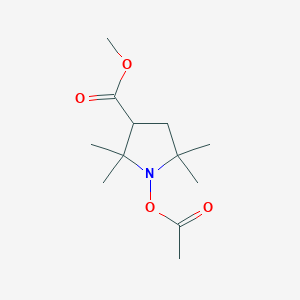

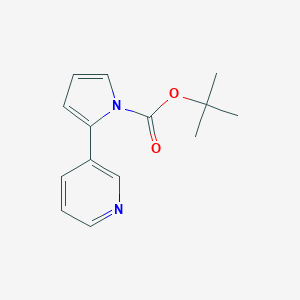

Acetic acid, (acetylthio)-, also known as (acetylsulfanyl)acetic acid, is a chemical compound with the molecular formula C4H6O3S . It has an average mass of 134.154 Da and a mono-isotopic mass of 134.003769 Da .

Synthesis Analysis

The synthesis of acetic acid, a key component of (acetylthio)acetic acid, can be achieved through various methods. One common method is the oxidation of ethanol or the destructive distillation of wood . Another method involves a process developed by Monsanto in the 1960s, which uses a rhodium-iodine catalyzed carbonylation of methanol .

Molecular Structure Analysis

The molecular structure of (acetylthio)acetic acid consists of 4 carbon atoms, 6 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Acetic acid, a component of (acetylthio)acetic acid, undergoes typical chemical reactions of a carboxylic acid. Upon treatment with a standard base, it converts to metal acetate and water . With strong bases, it can be doubly deprotonated to give LiCH2COOLi .

Physical And Chemical Properties Analysis

Acetic acid, a component of (acetylthio)acetic acid, is a colorless liquid with a strong, pungent smell . It has a density of 1.3±0.1 g/cm3, a boiling point of 251.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

科学研究应用

SATA is a reagent used for introducing protected sulfhydryls into proteins, peptides, and other molecules . The N-hydroxysuccinimide (NHS) esters of S-acetylthioacetic and propionic acid form a stable, covalent amide bond with primary amines .

Protein Chemistry/Modification Reactions

Sulfhydryl groups present on proteins, peptides, and other compounds are important in protein chemistry/modification reactions . In several cases, thiols are unavailable or absent within the molecules of interest .

Mild and Non-Denaturing Reaction Conditions

The reaction conditions for SATA are mild and non-denaturing . NHS ester reactions may be performed in a variety of non-amine buffers at pH 7-9 and temperatures 4-37°C, with incubation times ranging from a few minutes to overnight .

Specificity Toward Primary Amines

The reaction of SATA is specific toward primary amines . This specificity allows for precise control over the introduction of sulfhydryl groups .

Sulfhydryl groups are introduced in a protected form, allowing the modified molecule to be stored indefinitely . Later, the molecule can be treated with hydroxylamine to expose the labile sulfhydryl group for final conjugation reactions .

Peptide Synthesis

Modern peptide synthesis techniques make it straightforward to synthesize linear peptides that are based on amino acid sequences of parent proteins . SATA can be used to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide .

安全和危害

Acetic acid, a component of (acetylthio)acetic acid, is highly corrosive and can cause burns . It is also flammable, and its containers may explode when heated . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

作用机制

Target of Action

S-Acetylthioacetic acid, also known as Acetic acid, (acetylthio)- or 2-(Acetylthio)acetic acid, is primarily used as a reagent for introducing protected sulfhydryls into proteins, peptides, and other molecules . The primary targets of this compound are the primary amines present in these molecules .

Mode of Action

The compound interacts with its targets through the formation of a stable, covalent amide bond. This bond is formed from the reaction of the N-hydroxysuccinimide (NHS) ester of S-acetylthioacetic acid with primary amines . The amine reacts with the NHS ester by nucleophilic attack, with N-hydroxysuccinimide being released as a by-product .

Biochemical Pathways

The acetyl CoA pathway is a key biochemical pathway affected by S-Acetylthioacetic acid. This pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and should be stored desiccated at -20°c .

Result of Action

The result of S-Acetylthioacetic acid’s action is the introduction of sulfhydryl groups in a protected form into proteins, peptides, and other molecules. This allows the modified molecule to be stored indefinitely and then later treated with hydroxylamine to expose the labile sulfhydryl group for final conjugation reactions .

Action Environment

The reaction conditions for S-Acetylthioacetic acid are mild and non-denaturing. NHS ester reactions may be performed in a variety of non-amine buffers at pH 7-9 and temperatures 4-37°C, with incubation times ranging from a few minutes to overnight . Environmental factors such as temperature, pH, and the presence of amines can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

2-acetylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBWDKUBOZHGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061587 | |

| Record name | Acetic acid, (acetylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, (acetylthio)- | |

CAS RN |

1190-93-8 | |

| Record name | (Acetylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(acetylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(acetylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (acetylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (acetylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)